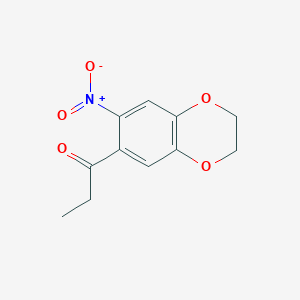

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

CAS No.: 164526-09-4

Cat. No.: VC14895662

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 164526-09-4 |

|---|---|

| Molecular Formula | C11H11NO5 |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one |

| Standard InChI | InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3 |

| Standard InChI Key | OZIQYDPFZXTZSB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Its IUPAC name reflects the nitro group at position 7 and the propan-1-one group at position 6 of the benzodioxin scaffold.

Structural Characterization

Key spectral data:

-

IR: Strong absorption bands for nitro (1520–1350 cm⁻¹) and ketone (1700–1650 cm⁻¹) groups .

-

¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups in the dioxane ring (δ 4.2–4.3 ppm), and the propanone methyl group (δ 2.1–2.3 ppm) .

Crystallographic Data

While no direct crystal structure is available for this compound, analogous benzodioxin derivatives exhibit planar aromatic systems with dioxane rings in chair conformations .

Synthesis and Reactivity

Synthetic Pathways

-

Nitration of Precursors:

-

Alternative Routes:

Reactivity

-

Reduction: The nitro group can be reduced to an amine using H₂/Pd-C, yielding 1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one, a potential intermediate for pharmaceuticals .

-

Nucleophilic Substitution: The ketone participates in Grignard reactions, forming tertiary alcohols .

Physicochemical Properties

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume